2-(3,5-Diiodo-4-hydroxyphenoxy)-2-(3,5-diiodophenyl)acetic acid aminodiethanol
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Overview
Description
2-(3,5-Diiodo-4-hydroxyphenoxy)-2-(3,5-diiodophenyl)acetic acid aminodiethanol is a complex organic compound characterized by the presence of multiple iodine atoms and phenolic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diiodo-4-hydroxyphenoxy)-2-(3,5-diiodophenyl)acetic acid aminodiethanol typically involves multi-step organic reactions The process may start with the iodination of phenolic compounds, followed by coupling reactions to form the desired phenoxy and phenyl acetic acid structures
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions may target the iodine atoms, potentially leading to deiodination.
Substitution: The compound can participate in substitution reactions, where iodine atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to deiodinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential effects on cellular processes. Its iodine content could make it useful in imaging studies or as a tracer in metabolic experiments.
Medicine
The compound’s potential medicinal applications could include its use as a therapeutic agent or diagnostic tool. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the manufacture of specialty chemicals, pharmaceuticals, or as a component in advanced materials.
Mechanism of Action
The mechanism by which 2-(3,5-Diiodo-4-hydroxyphenoxy)-2-(3,5-diiodophenyl)acetic acid aminodiethanol exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might encompass signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Diiodo-4-hydroxyphenoxy)acetic acid: Lacks the aminodiethanol group.
2-(3,5-Diiodophenyl)acetic acid: Lacks the phenoxy and aminodiethanol groups.
4-Hydroxy-3,5-diiodophenoxyacetic acid: Similar structure but different functional groups.
Uniqueness
The uniqueness of 2-(3,5-Diiodo-4-hydroxyphenoxy)-2-(3,5-diiodophenyl)acetic acid aminodiethanol lies in its combination of multiple iodine atoms, phenolic groups, and the aminodiethanol moiety. This combination imparts distinct chemical and biological properties, making it a compound of interest for various applications.
Properties
CAS No. |
73622-59-0 |
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Molecular Formula |
C18H19I4NO6 |
Molecular Weight |
853.0 g/mol |
IUPAC Name |
2-(3,5-diiodophenyl)-2-(4-hydroxy-3,5-diiodophenoxy)acetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C14H8I4O4.C4H11NO2/c15-7-1-6(2-8(16)3-7)13(14(20)21)22-9-4-10(17)12(19)11(18)5-9;6-3-1-5-2-4-7/h1-5,13,19H,(H,20,21);5-7H,1-4H2 |
InChI Key |
FNSPSAAOYFWAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1I)I)C(C(=O)O)OC2=CC(=C(C(=C2)I)O)I.C(CO)NCCO |
Origin of Product |
United States |
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